molecular formula C9H12N2O3S B13986005 tert-Butyl (5-formylthiazol-4-yl)carbamate

tert-Butyl (5-formylthiazol-4-yl)carbamate

Cat. No.: B13986005
M. Wt: 228.27 g/mol
InChI Key: FARXQHJGOCNJGT-UHFFFAOYSA-N
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Description

tert-Butyl (5-formylthiazol-4-yl)carbamate: is an organic compound with the molecular formula C9H12N2O3S. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is characterized by the presence of a thiazole ring, a formyl group, and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-formylthiazol-4-yl)carbamate typically involves the reaction of 5-formylthiazole with tert-butyl carbamate under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-formylthiazol-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

tert-Butyl (5-formylthiazol-4-yl)carbamate is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-formylthiazol-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-formylthiazol-4-yl)carbamate is unique due to the presence of both a formyl group and a thiazole ring, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of enzyme inhibitors and other bioactive molecules.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

tert-butyl N-(5-formyl-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-6(4-12)15-5-10-7/h4-5H,1-3H3,(H,11,13)

InChI Key

FARXQHJGOCNJGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=N1)C=O

Origin of Product

United States

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